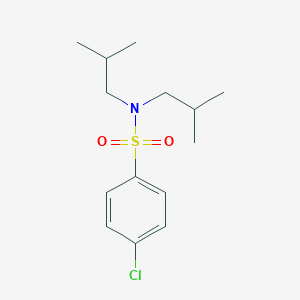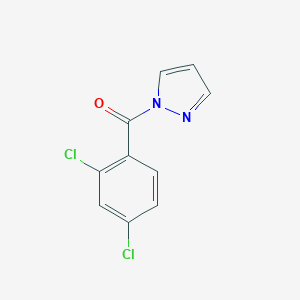
(2,4-dichlorophenyl)(1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorobenzoyl)-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-dichlorophenyl)(1H-pyrazol-1-yl)methanone typically involves the acylation of pyrazole with 2,4-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorobenzoyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzoyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorobenzoic acid and pyrazole
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide
Major Products Formed:
Substitution Reactions: Products include substituted pyrazoles with various functional groups replacing the chlorine atoms.
Oxidation and Reduction: Products include oxidized or reduced pyrazole derivatives.
Hydrolysis: Major products are 2,4-dichlorobenzoic acid and pyrazole
Scientific Research Applications
1-(2,4-Dichlorobenzoyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (2,4-dichlorophenyl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory properties. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,4-Dichlorobenzoyl chloride: A precursor used in the synthesis of (2,4-dichlorophenyl)(1H-pyrazol-1-yl)methanone.
2,4-Dichlorobenzoic acid: A hydrolysis product of the compound.
1-(2,4-Dichlorobenzoyl)-1H-1,2,3-benzotriazole: A structurally similar compound with different applications
Uniqueness: 1-(2,4-Dichlorobenzoyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both the pyrazole ring and the 2,4-dichlorobenzoyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H6Cl2N2O |
|---|---|
Molecular Weight |
241.07 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-2-3-8(9(12)6-7)10(15)14-5-1-4-13-14/h1-6H |
InChI Key |
RCDMQXMXRUPREK-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CN(N=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


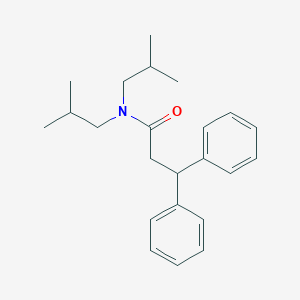
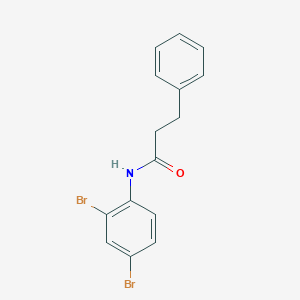
![ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331104.png)
![Isopropyl 2-[(4-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B331106.png)

![2-(2-thienyl)-N-[6-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-2-pyridinyl]-4-quinolinecarboxamide](/img/structure/B331109.png)
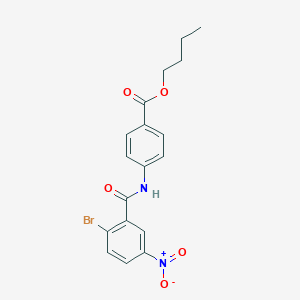
![propyl 2-{[3-({[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}carbonyl)benzoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331112.png)
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B331113.png)
![(2R,3R,10bS)-2-phenyl-3-{[3-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B331114.png)
![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]hexanamide](/img/structure/B331116.png)
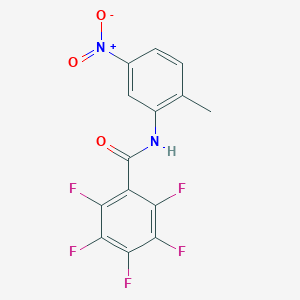
![isopropyl 2-(1-naphthoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331120.png)
